molecular formula C14H10BrFN2OS B3059664 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea CAS No. 1092346-80-9

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea

Cat. No.: B3059664
CAS No.: 1092346-80-9
M. Wt: 353.21
InChI Key: IRUJSLQPMHRUJD-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea (CAS 1092346-80-9) is a high-purity thiourea derivative offered at a minimum of 95% purity. With the molecular formula C14H10BrFN2OS and a molecular weight of 353.21 g/mol, this compound is provided as a solid for research applications. This compound is part of the acylthiourea family, a class of molecules recognized for their significant potential in antimicrobial research. Scientific studies indicate that thiourea derivatives, particularly those incorporating halogens like fluorine and bromine, exhibit enhanced biological activity. The presence of fluorine can increase lipophilicity, which may improve cell penetration and transport of the molecule to its active site . Concurrently, the bromine substituent can contribute to potent anti-pathogenic effects, with research showing that similar bromine-containing thiourea derivatives demonstrate activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae . These properties make it a valuable scaffold for developing novel anti-microbial agents and studying their interaction with bacterial cells. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals. For detailed handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-11-8-10(16)6-7-12(11)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJSLQPMHRUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199601
Record name N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-80-9
Record name N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-bromo-4-fluoroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted thiourea derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea is a specialized thiourea derivative with potential applications in medicinal chemistry and material science. It belongs to the class of organic compounds known as 1-benzoyl-3-(halogenophenyl)thioureas, characterized by a thiourea group substituted with a benzoyl group and a halogenated phenyl group.

While the provided literature does not identify specific applications for this compound, research on analogous compounds reveals their potential in diverse fields such as corrosion inhibition and crystal engineering.

General Applications of Thiourea Derivatives

  • Antimicrobial Research Thiourea derivatives have demonstrated effective biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects .
  • Anticancer Agents Certain 1-benzoyl-3-methylthiourea derivatives could potentially be used as anticancer agents . Novel 7-trifluoromethyl-2-pyridylquinazolin-4(3H)-one-based acyl thiourea derivatives have been identified as potential antiproliferative agents .
  • Material Science Acyl thioureas find use as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, and polymers . They are also employed as synthetic precursors of new heterocycles .
  • Organocatalysis Thiourea derivatives act as organocatalysts and have been used in many reactions .

Potential applications

  • Medicinal Chemistry : this compound may inhibit key enzymes or proteins associated with disease pathways, such as bacterial enzymes for antibacterial effects or signaling pathways involved in cancer cell proliferation.
    Synthesizing Novel Compounds: The reactions it undergoes lead to various derivatives, enhancing the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes or proteins involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Substituent Differences Among Benzoylthiourea Derivatives

Compound Name Substituents on N3-Phenyl Group Key Structural Features References
1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea 2-Br, 4-F Syn–anti configuration; strong electron-withdrawing groups enhance H-bonding and metal coordination .
1-Benzoyl-3-(4-hydroxyphenyl)thiourea 4-OH Syn–anti configuration; hydroxyl group facilitates intermolecular H-bonding .
1-Benzoyl-3-(4-methoxyphenyl)thiourea 4-OMe Methoxy group introduces electron-donating effects, reducing H-bonding propensity .
1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea 5-Cl, 2-OH Chloro and hydroxyl groups create dual H-bonding sites; antimicrobial activity reported .
1-Benzoyl-3-(4-n-butylphenyl)thiourea 4-$n$-C₄H₉ Alkyl chain increases hydrophobicity, affecting crystal packing .

Key Observations :

  • Electron Effects : Bromo and fluoro substituents in the title compound increase electrophilicity compared to methoxy or hydroxyl groups, influencing reactivity and intermolecular interactions .
  • Hydrogen Bonding : Derivatives with polar groups (e.g., 4-OH, 2-OH) exhibit stronger H-bonding networks than alkyl-substituted analogs .
  • Crystal Packing : Bulky substituents like $n$-butyl disrupt planar arrangements, whereas halogenated derivatives (Br, F, Cl) favor dense packing due to halogen bonding .

Key Observations :

  • Antimicrobial Activity : Halogenation (Cl, Br, F) correlates with enhanced antimicrobial properties due to increased membrane permeability and target binding .
  • Antioxidant Capacity: Electron-donating groups (e.g., 4-OMe) improve radical scavenging, while electron-withdrawing groups (NO₂) prioritize enzyme inhibition .
  • Enzyme Inhibition : Nitro-substituted derivatives show superior cholinesterase inhibition compared to halogenated or alkylated analogs .

Biological Activity

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea is a specialized thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines a benzoyl group, a bromo-fluorophenyl group, and a thiourea moiety, contributing to its reactivity and potential therapeutic applications. Its synthesis typically involves the reaction of benzoyl isothiocyanate with 2-bromo-4-fluoroaniline, followed by purification methods such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit key enzymes or proteins involved in disease pathways, including those related to cancer and bacterial infections. The presence of halogen substituents (bromo and fluoro) enhances its electronic properties, potentially increasing its reactivity with biological targets .

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of thiourea derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.5 µM to 10 µM against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells . The following table summarizes the cytotoxicity findings:

CompoundCancer Cell LineIC50 (µM)Selectivity over Normal Cells
This compoundSW480<10High
Similar ThioureasSW6201.5 - 8.9Favorable
Similar ThioureasPC3<10Favorable
Similar ThioureasK-562<10Favorable

Case Studies

Several case studies highlight the anticancer activity of thiourea derivatives:

  • Anticancer Activity : A study reported that derivatives of thioureas exhibited strong pro-apoptotic activity in colon cancer cell lines, inducing late apoptosis in up to 99% of treated cells . The most effective compounds reduced live cell counts significantly compared to controls.
  • Comparative Efficacy : In comparative studies with standard chemotherapeutics like cisplatin, certain thiourea derivatives showed superior growth inhibitory profiles against selected tumor cells, demonstrating their potential as alternative therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds not only reduced cell viability but also affected apoptotic pathways, enhancing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via the reaction of benzoyl isothiocyanate with 2-bromo-4-fluoroaniline in anhydrous acetone or THF under reflux conditions. Purification involves recrystallization from ethanol or methanol to remove unreacted starting materials. Purity is confirmed using TLC and melting point analysis. FTIR and NMR spectroscopy (¹H, ¹³C) are employed to verify the thiourea linkage (C=S stretch at ~1250 cm⁻¹) and substituent positions .

Q. Which crystallographic techniques are most effective for resolving the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding networks and torsion angles are analyzed using ORTEP-3 for visualization . For powder samples, Rietveld refinement can supplement structural validation .

Q. How do spectroscopic methods (FTIR, NMR) confirm the identity of this thiourea derivative?

  • Methodology :

  • FTIR : Key peaks include N-H stretches (~3200–3300 cm⁻¹), C=O (benzoyl, ~1680 cm⁻¹), and C=S (~1250 cm⁻¹).
  • NMR : ¹H NMR shows distinct signals for aromatic protons (δ 7.0–8.0 ppm), while ¹³C NMR identifies the thiocarbonyl carbon (δ ~180 ppm). Fluorine-19 NMR confirms the para-fluoro substituent (δ ~-110 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Electrostatic potential maps identify reactive sites for electrophilic/nucleophilic attacks. Results are validated against experimental XRD bond lengths and angles . For fluorinated derivatives, substituent effects on electron density are modeled using Gaussian09 .

Q. What experimental strategies are used to investigate coordination behavior with transition metals (e.g., Cu(I), Hg(II))?

  • Methodology : React the thiourea with metal halides (e.g., CuI, HgCl₂) in ethanol/water under controlled pH. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry. Single-crystal XRD of the resultant coordination polymers reveals binding modes (e.g., monodentate S-donor vs. bridging thiourea). EXAFS can further probe local metal environments .

Q. How do structural modifications (e.g., bromo/fluoro substituents) influence biological activity, and how is this assessed?

  • Methodology : Replace the 2-bromo-4-fluorophenyl group with other substituents (e.g., methoxy, nitro) and evaluate cytotoxicity via MTT assays (e.g., against HeLa cells). Docking studies (AutoDock Vina) compare binding affinities to target enzymes (e.g., acetylcholinesterase). Antioxidant activity is quantified using DPPH radical scavenging assays .

Q. How are contradictions in reported coordination geometries resolved (e.g., tetrahedral vs. square planar)?

  • Methodology : Re-examine crystallographic data (e.g., SHELXL refinement parameters, thermal displacement ellipsoids) to rule out disorder. Validate with spectroscopic techniques:

  • EPR for Cu(II) complexes (distinguishes tetrahedral vs. square planar).
  • Raman spectroscopy to detect metal-ligand vibrational modes.
  • Replicate syntheses under varying conditions (solvent, temperature) to isolate polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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